molecular formula C24H27NO5 B3018783 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637753-30-1

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B3018783
CAS No.: 637753-30-1
M. Wt: 409.482
InChI Key: VKGRHQCPYQZSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative with a substituted phenyl ring at position 3, a hydroxyl group at position 7, and a 4-methylpiperidinylmethyl group at position 6.

Key structural features:

  • 7-Hydroxy group: Contributes to hydrogen bonding and acidity (pKa ~9–10).
  • 8-(4-Methylpiperidinyl)methyl side chain: Modulates solubility and binding affinity via steric and electronic effects.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)13-18-20(26)6-5-17-23(27)19(14-30-24(17)18)16-4-7-21(28-2)22(12-16)29-3/h4-7,12,14-15,26H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRHQCPYQZSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a member of the chromenone family, characterized by its unique structural features that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C25H30N2O4C_{25}H_{30}N_{2}O_{4}, with a molecular weight of approximately 430.52 g/mol. The structure consists of a chromenone core with substituents that enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : Studies have shown that chromenone derivatives possess significant antioxidant properties. The presence of hydroxyl groups in the structure contributes to free radical scavenging capabilities.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Properties : There is growing interest in the anticancer potential of chromenone derivatives. Initial findings indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study by Umesha et al. (2009) evaluated the antioxidant properties using DPPH radical scavenging assays, revealing that compounds similar to this compound showed strong antioxidant activity, with IC50 values indicating effective radical scavenging capabilities .

Antimicrobial Activity

Research has demonstrated that various chromenone derivatives exhibit antimicrobial activity. For instance, compounds structurally related to our target have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Anticancer Activity

Several studies have assessed the anticancer activity of chromenone derivatives:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that these compounds can significantly reduce cell viability with IC50 values as low as 0.03 μM .
  • Mechanisms of Action : The proposed mechanisms include:
    • Induction of apoptosis through activation of caspases.
    • Inhibition of key signaling pathways involved in cancer progression such as PI3K/Akt and MAPK pathways.
    • Modulation of gene expression related to cell cycle regulation.

Case Studies

  • Case Study 1 : A study investigated the effect of a related compound on lung cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis. This supports the hypothesis that structural modifications on the chromenone scaffold can enhance anticancer efficacy .
  • Case Study 2 : Research focusing on antimicrobial properties highlighted that derivatives similar to our target compound showed effective inhibition against multi-drug resistant strains, suggesting potential for development into therapeutic agents against resistant infections .

Data Table

Biological ActivityObserved EffectsReference
AntioxidantIC50 < 50 µM
AntimicrobialEffective against S. aureus and E. coli
AnticancerIC50 as low as 0.03 µM in MDA-MB-231 cells

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, which is critical for developing new cancer therapies .
  • Antihypertensive Effects
    • Research indicates that derivatives of chromenone can exhibit antihypertensive properties. This compound may act by modulating vascular smooth muscle contraction and influencing nitric oxide pathways, thus lowering blood pressure effectively .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. It may enhance cognitive function by reducing oxidative stress and inflammation in neural tissues .

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of existing chromenone structures through various chemical reactions such as Mannich reactions or condensation techniques. These methods allow for the introduction of different functional groups that enhance biological activity.

Synthesis Method Description Yield
Mannich ReactionInvolves formaldehyde and piperidine derivatives to introduce piperidinyl groups.High
CondensationCombines phenolic compounds with carbonyls to form chromenone structures.Moderate

Case Studies

  • Study on Anticancer Properties
    • A study published in 2024 demonstrated that this compound showed significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value of 15 µM. The study concluded that it could serve as a lead compound for developing new anticancer drugs .
  • Research on Antihypertensive Effects
    • Another investigation reported that administration of the compound in hypertensive rat models resulted in a marked reduction in systolic blood pressure, suggesting its potential use in treating hypertension .
  • Neuroprotection in Animal Models
    • In a 2023 study, the compound was tested on mice models induced with neurodegenerative conditions, revealing improved cognitive functions and reduced amyloid plaque formation compared to control groups .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Substituents Biological Activity/Properties Reference
Target Compound 3,4-Dimethoxy Inferred antibacterial activity (analogous to ID 04 in )
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-chromen-4-one 4-Chloro Increased lipophilicity; potential enhanced membrane permeability vs. methoxy groups
3-(4-Fluorophenyl)-7-hydroxy-8-(1,3-oxazinan-3-ylmethyl)-4H-chromen-4-one 4-Fluoro Improved metabolic stability due to fluorine’s electronegativity
3-(4-Methoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-chromen-4-one 4-Methoxy, 2-CF₃ Trifluoromethyl group enhances electron-withdrawing effects and binding specificity

Key Findings :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce target affinity compared to electron-withdrawing groups (e.g., Cl, CF₃) .
  • Halogenated analogs (Cl, F) exhibit higher logP values, favoring blood-brain barrier penetration .

Modifications to the Piperidine/Piperazine Side Chain

Compound Name Side Chain Melting Point (°C) Molecular Weight Activity Notes Reference
Target Compound 4-Methylpiperidinyl N/A ~423.4 (calc.) Hypothesized PDE-4 inhibition
3-(3,4-Dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-chromen-4-one 4-Ethylpiperazinyl N/A ~509.4 (calc.) Enhanced solubility vs. piperidine
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 4-Ethylpiperazinyl N/A ~454.9 (calc.) Improved kinase inhibition
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one 4-(2-Hydroxyethyl)piperazinyl N/A ~481.5 (calc.) Hydrophilic side chain for aqueous formulations

Key Findings :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 4-ethylpiperazine) increase solubility due to higher basicity but may reduce blood-brain barrier penetration .
  • Hydroxyethyl-piperazine () improves water solubility, critical for intravenous formulations .

Chromen-4-one Core Modifications

Compound Name Core Modification Biological Activity/Properties Reference
Target Compound None (standard chromen-4-one) Baseline activity inferred from analogs
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(1,3-oxazinan-3-ylmethyl)-4H-chromen-4-one 2-Methyl Steric hindrance reduces off-target interactions; higher thermal stability (mp 258–260°C)
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2-(trifluoromethyl)-chromen-4-one 2-Trifluoromethyl CF₃ group increases metabolic resistance and target affinity (IC₅₀ ~0.5 μM in bacterial assays)

Key Findings :

  • Trifluoromethyl at position 2 significantly enhances enzymatic inhibition (e.g., bacterial targets) due to strong electron-withdrawing effects .
  • Methyl groups (e.g., position 2) improve thermal stability but may reduce conformational flexibility .

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one?

The compound is typically synthesized via a Mannich reaction , which introduces the 4-methylpiperidinylmethyl group at the 8-position of the chromen-4-one scaffold. A general procedure involves reacting a hydroxylated chromen-4-one precursor (e.g., 7-hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one) with formaldehyde and 4-methylpiperidine under reflux in ethanol. Critical steps include maintaining a pH >9 to favor nucleophilic attack and using excess amine to minimize side reactions. Post-synthesis purification often involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the substitution pattern. Key signals include aromatic protons (δ 6.3–8.2 ppm for chromen-4-one and dimethoxyphenyl groups) and the piperidinylmethyl protons (δ 2.4–3.1 ppm for N–CH2_2 and δ 1.2–1.8 ppm for piperidine ring protons) .
  • FTIR : Peaks at ~1647 cm1^{-1} (C=O stretch) and ~3479 cm1^{-1} (O–H stretch) confirm the chromen-4-one core and hydroxyl group .
  • HPLC : A mobile phase of methanol/sodium acetate buffer (pH 4.6) with UV detection at 254 nm ensures purity assessment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar derivatives?

Discrepancies often arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
  • 2D NMR (COSY, HSQC, HMBC) to unambiguously assign proton-carbon correlations, especially for overlapping signals in aromatic regions .
  • Deuterated solvent screening (e.g., DMSO-d6_6 vs. CDCl3_3) to assess solvent-induced shifts.
    For example, in , 1H^1H NMR in CDCl3_3 resolved splitting patterns for aromatic protons, whereas DMSO-d6_6 might obscure these due to hydrogen bonding with the hydroxyl group .

Q. What experimental approaches optimize crystallization for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow crystallization. highlights the use of SHELXL for refining crystal structures, particularly for high-resolution or twinned data .
  • Temperature gradients : Gradual cooling from 60°C to 4°C improves crystal lattice formation.
  • Additives : Small amounts of piperidine or acetic acid can promote hydrogen-bonding networks. For example, used monohydrate crystallization to stabilize the chromen-4-one structure .

Q. How can substituent effects on biological activity be systematically evaluated?

  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modifications to the dimethoxyphenyl, piperidinylmethyl, or hydroxyl groups. For instance, replacing 4-methylpiperidine with morpholine (as in ) alters lipophilicity and hydrogen-bonding capacity .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance. notes analogous compounds studied for enzyme inhibition .
  • Computational modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Q. How should researchers address conflicting bioactivity data in different assay systems?

  • Dose-response validation : Confirm activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives from off-target effects.
  • Cell permeability controls : Use assays with membrane-impermeable dyes (e.g., propidium iodide) to distinguish intracellular vs. extracellular activity.
  • Orthogonal assays : Pair enzymatic assays with cell-based viability assays (e.g., MTT). emphasizes cross-verification using biochemical and cellular models .

Methodological Guidelines

  • Synthetic reproducibility : Document reaction parameters (pH, solvent polarity, temperature) meticulously, as minor variations in the Mannich reaction can lead to byproducts like oxazepane derivatives () .
  • Data interpretation : Always cross-reference NMR assignments with HRMS (e.g., m/z 505.57 for C28_{28}H34_{34}F3_3NO4_4 derivatives in ) and elemental analysis .
  • Crystallography : For challenging structures, use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in flexible substituents (e.g., the piperidinylmethyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.